molecular formula C9H16N2O4 B8334384 3-Hydroxy-2-[(1-piperidinylcarbonyl)amino]propionic acid

3-Hydroxy-2-[(1-piperidinylcarbonyl)amino]propionic acid

Cat. No.: B8334384
M. Wt: 216.23 g/mol
InChI Key: QLGSPLYNYPTOSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2-[(1-piperidinylcarbonyl)amino]propionic acid is a useful research compound. Its molecular formula is C9H16N2O4 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H16N2O4

Molecular Weight

216.23 g/mol

IUPAC Name

3-hydroxy-2-(piperidine-1-carbonylamino)propanoic acid

InChI

InChI=1S/C9H16N2O4/c12-6-7(8(13)14)10-9(15)11-4-2-1-3-5-11/h7,12H,1-6H2,(H,10,15)(H,13,14)

InChI Key

QLGSPLYNYPTOSC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)NC(CO)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

200 mg (0.869 mmol) of methyl 3-hydroxy-2-[(1-piperidinylcarbonyl)-amino]propionate was dissolved in 6 ml of a solvent mixture of methanol:tetrahydrofuran (1:1). 1.04 ml (1.04 mmol) of 1 N aqueous lithium hydroxide solution was added to the obtained solution, and they were stirred at room temperature for 30 minutes. The reaction mixture was concentrated under reduced pressure, and the concentrate was acidified with 1 N aqueous hydrochloric acid solution. After extracting with ethyl acetate, the organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure to obtain the title compound.
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
6 mL
Type
solvent
Reaction Step One
Name
methanol tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step Two

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